molecular formula C₁₈H₂₃NO₅ B1140166 tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate CAS No. 133697-22-0

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate

Cat. No.: B1140166
CAS No.: 133697-22-0
M. Wt: 333.38
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate is a complex organic compound with the chemical formula C18H23NO5 . This compound is notable for its unique structure, which includes an anhydro bridge, a benzylidene group, and a tert-butoxycarbonyl-protected imino group. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate involves multiple steps. The starting material is typically a glucitol derivative, which undergoes a series of chemical reactions to introduce the anhydro bridge, benzylidene group, and tert-butoxycarbonyl protection. The reaction conditions often include the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents include sodium hydride and alkyl halides.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis using acidic or basic conditions, yielding the free amine.

Scientific Research Applications

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The anhydro bridge and benzylidene group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with metabolic processes .

Comparison with Similar Compounds

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-18(2,3)24-17(20)19-9-13-15(22-13)14-12(19)10-21-16(23-14)11-7-5-4-6-8-11/h4-8,12-16H,9-10H2,1-3H3/t12?,13?,14-,15+,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJPAXYKZQBUAX-MJHWXPEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(O2)C3C1COC(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2[C@H](O2)[C@H]3C1COC(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675617
Record name tert-Butyl (7aS,7bR)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]oxireno[d]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133697-22-0
Record name tert-Butyl (7aS,7bR)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]oxireno[d]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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